N-(3-chlorophenyl)-N'-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine
Overview
Description
N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a quinazolinone moiety and a chlorophenyl group in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 3-chlorophenylamine.
Guanidine Formation: The final step involves the reaction of the intermediate with guanidine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone.
Substitution: The chlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May exhibit binding affinity to certain biological receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Pharmacological Studies: Used in studies to understand its mechanism of action and therapeutic potential.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Signaling Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(4-oxo-2-quinazolinyl)guanidine: Lacks the hexahydro moiety.
N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydroquinazolinyl)guanidine: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the chlorophenyl group and the hexahydroquinazolinone moiety in N-(3-chlorophenyl)-N’-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)guanidine may confer distinct pharmacological properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-9-4-3-5-10(8-9)18-14(17)21-15-19-12-7-2-1-6-11(12)13(22)20-15/h3-5,8H,1-2,6-7H2,(H4,17,18,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXBRGVGUVLWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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